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Compound of Interest

Compound Name: Sevasemten

Cat. No.: B12400671

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sevasemten's long-term safety and efficacy
with current therapeutic alternatives for Becker Muscular Dystrophy (BMD) and Duchenne
Muscular Dystrophy (DMD). The information is compiled from publicly available clinical trial
data and research publications to support informed decision-making in the drug development
process.

Executive Summary

Sevasemten (EDG-5506) is an investigational, orally administered, first-in-class selective
inhibitor of fast skeletal muscle myosin ATPase.[1] It is designed to reduce contraction-induced
muscle damage in dystrophinopathies.[1] Clinical trials in BMD have demonstrated that
Sevasemten can significantly reduce muscle damage biomarkers and stabilize motor function
over a two-year period. In DMD, it is being investigated as a potential therapy for younger
patients and those who have received gene therapy. This guide will delve into the available
data for Sevasemten and compare it against the current standards of care: corticosteroids for
both BMD and DMD, and gene therapy primarily for DMD.

Mechanism of Action of Sevasemten

Sevasemten's novel mechanism of action targets the underlying pathology of muscle damage
in dystrophin-deficient muscles. By selectively inhibiting the ATPase activity of fast-twitch
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myosin, Sevasemten reduces the force of muscle contraction, thereby lessening the stress on
the fragile sarcolemma and mitigating the cycle of muscle damage and inflammation.[2][3]
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Figure 1: Sevasemten's Mechanism of Action.

Comparative Efficacy

The primary measure of functional efficacy in many BMD and DMD trials is the North Star
Ambulatory Assessment (NSAA), a 17-item scale that measures motor performance.

Sevasemten Efficacy Data

ARCH Trial (Open-Label, BMD): In the ARCH open-label trial, 12 ambulatory adult males with
BMD were treated with Sevasemten for 24 months.[4] The mean change in NSAA score from
baseline was -0.2, which was a significant divergence from the expected -2.4 point decline
observed in natural history cohorts.[5] A comparison to predicted external controls showed that
Sevasemten was associated with a statistically significant preservation of NSAA scores at 12,
18, and 24 months (p<0.001, p<0.001, and p=0.034, respectively).[6]

CANYON Trial (Placebo-Controlled, BMD): The Phase 2 CANYON trial enrolled 40 adults and
29 adolescents with BMD.[7] In the adult cohort, after 12 months, there was a 1.1-point
difference in the change of NSAA total score favoring Sevasemten over placebo, although this
was not statistically significant (p=0.16).[8][9][10][11] The Sevasemten group's NSAA scores
remained stable, while the placebo group showed a decline consistent with natural history
studies.[8][9][10][11]
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Indication N

t Group
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in NSAA

(vs. p-value
Control/N

atural

History)

ARCH BMD

Sevasemte

12

n

24 months

+2.2 points
(vs. Natural  <0.05

History)

CANYON BMD

Sevasemte

28 (adults)

n

12 months

+1.1 points
(vs. 0.16

Placebo)

Table 1: Summary of Sevasemten Efficacy Data (NSAA)

Corticosteroids Efficacy Data (DMD)

Corticosteroids (prednisone/prednisolone and deflazacort) are the standard of care for DMD.

Long-term studies have shown that they slow disease progression. A prospective cohort study

demonstrated that long-term glucocorticoid treatment delayed the loss of mobility milestones by

2.1 to 4.4 years compared to those treated for less than a year.[12] Another study showed that

after 36 months, boys on continuous steroid treatment had a mean decrease in NSAA of -6.2,

compared to -15.3 in untreated boys.[13]

Mean Change in

Study Type Treatment Duration
NSAA (vs. Control)
) Continuous +9.1 points (vs. No
Prospective Cohort ) ] 36 months
Corticosteroids Treatment)
Retrospective Daily Deflazacort vs. _
) _ ) 48 weeks +1.56 points
Analysis Daily Prednisone

Table 2: Summary of Corticosteroid Efficacy Data in DMD (NSAA)
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Gene Therapy Efficacy Data (DMD)

Several gene therapies are in development or recently approved for DMD. Long-term data is
still emerging. For delandistrogene moxeparvovec (SRP-9001), a 4-year follow-up of four
participants in a Phase 1/2a trial showed a mean increase of 7.0 points in NSAA from baseline.
[14] A post-hoc analysis demonstrated a statistically significant 9.4-point difference in NSAA
score compared to an external control cohort (p=0.0125).[14] However, the larger EMBARK
Phase 3 trial did not meet its primary endpoint of a significant improvement in NSAA score at
52 weeks.[15]

Mean
. . Change in
Therapy Trial Phase N Duration p-value
NSAA (vs.
Control)
Delandistroge i
+9.4 points
ne
Phase 1/2a 4 4 years (vs. External 0.0125
moxeparvove
Control)
c
Delandistroge
Not
ne Phase 3 o
52 weeks Statistically N/A
moxeparvove  (EMBARK) o
Significant

c

Table 3: Summary of Gene Therapy Efficacy Data in DMD (NSAA)

Comparative Safety and Tolerability
Sevasemten Safety Profile

Across clinical trials, Sevasemten has been generally well-tolerated.[11][16] The most
common adverse events reported in a Phase 1 study were dizziness and somnolence.[2] No
serious adverse events leading to discontinuation have been reported in the ARCH and
CANYON ftrials.[10][11]

Corticosteroids Safety Profile
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Long-term corticosteroid use is associated with a range of side effects. A systematic review and
patient community survey identified weight gain/obesity, poor growth/short stature, and
Cushingoid features as the most common parent-reported side effects.[17] More serious
concerns include an increased risk of fractures and behavioral issues.[17] A meta-analysis
found that intermittent prednisone was associated with a higher prevalence of cushingoid
appearance, excessive hair growth, and hypertension compared to daily dosing.[18]

Table 4: Common Adverse Events Associated with Long-Term Corticosteroid Use in DMD

Adverse Event Category Specific Events

Weight gain, Cushingoid features, Growth

Endocrine/Metabolic suppression, Delayed puberty,
Diabetes/Prediabetes

Musculoskeletal Osteoporosis, Increased fracture risk

Behavioral Irritability, Mood swings

| Other | Cataracts, Hypertension |

Gene Therapy Safety Profile

The safety profile of AAV-based gene therapies for DMD is still being characterized. Reported
adverse events include vomiting, nausea, and acute liver injury.[19] More serious adverse
events, though less common, have included immune-mediated myositis, myocarditis, and
complement activation.[15][16][19][20] There have been reports of patient deaths in gene
therapy trials, highlighting the potential for severe adverse reactions.[16]

Table 5: Reported Adverse Events in Duchenne Muscular Dystrophy Gene Therapy Trials

Adverse Event Category Specific Events

Vomiting, Nausea, Decreased appetite,

Common
Fever
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| Serious | Acute liver injury, Myocarditis, Immune-mediated myositis, Thrombocytopenia,
Complement activation |

Biomarker Data Comparison

A key aspect of Sevasemten's clinical development has been the consistent and significant
reduction in biomarkers of muscle damage.

. Corticosteroids Gene Therapy
Biomarker Sevasemten (BMD)
(DMD) (DMD)

) ] -28% (CANYON, vs. Variable, not a primary ]

Creatine Kinase (CK) ] ) Reductions observed
placebo, p=0.02)[9] efficacy endpoint

Fast Skeletal Muscle -77% (CANYON, vs. Not typically Not typically
Troponin | (TNNI2) placebo, p<0.001)[8] measured measured

Table 6: Comparative Biomarker Data

Experimental Protocols
Sevasemten Clinical Trial Workflow

The following diagram illustrates a generalized workflow for the Phase 2 CANYON and pivotal
GRAND CANYON trials for Sevasemten in patients with Becker Muscular Dystrophy.

CANYON/GRAND CANYON Trial Protocol

Treatment Period
Screening Period Randomization (12 or 18 months) Follow-up Period Open-Label Extension
(up to 4 weeks) (2:1 or 3:1 Sevasemten:Placebo) - Sevasemten or Placebo (4 weeks) (MESA Trial)

- Daily Oral Dosing

Click to download full resolution via product page

Figure 2: Generalized Sevasemten Clinical Trial Workflow.
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Key Methodologies from Sevasemten Trials:

e ARCH (NCT05160415): This was an open-label, single-center Phase 1b study in 12
ambulatory adult males with BMD.[4] Participants received daily oral doses of Sevasemten,
starting at 10 mg and titrating up to 20 mg, then back down to 10 mg over 24 months.[4]
Assessments included safety, pharmacokinetics, and changes in biomarkers of muscle
damage (CK, TNNI2) and functional measures (NSAA, 100-meter timed test).[4]

e CANYON (NCT05291091): This was a Phase 2, double-blind, placebo-controlled study in 40
adults and 29 adolescents with BMD.[7][21] Participants were randomized to receive either
Sevasemten or placebo for 12 months.[7][21] The primary endpoint for adults was the
change from baseline in serum CK.[7] Key secondary endpoints included the change from
baseline in the NSAA total score.[7]

Conclusion

Sevasemten presents a promising, novel, muscle-directed therapeutic approach for
dystrophinopathies. Its long-term safety profile appears favorable, and it has demonstrated a
consistent ability to reduce key biomarkers of muscle damage. In Becker Muscular Dystrophy,
Sevasemten has shown a statistically significant stabilization of motor function compared to
natural history.

In comparison, corticosteroids, the current standard of care for Duchenne Muscular Dystrophy,
have well-documented long-term benefits in slowing disease progression but are associated
with a significant burden of side effects. Gene therapy offers the potential for a one-time
transformative treatment for DMD, but long-term efficacy data is still maturing, and significant
safety concerns remain.

For researchers and drug developers, Sevasemten's targeted mechanism, oral administration,
and favorable safety profile to date make it a compelling candidate for further investigation,
both as a monotherapy and potentially in combination with other therapeutic modalities. The
ongoing and planned pivotal trials will be crucial in definitively establishing its long-term efficacy
and safety in both Becker and Duchenne Muscular Dystrophy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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